(2S)-2-[(Benzyloxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine
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Overview
Description
(2S)-2-[(Benzyloxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine is a complex organic compound characterized by its unique structural features, including a benzodioxin ring and a benzyloxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(Benzyloxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzodioxin Ring: This step involves the cyclization of a suitable diol with a dihalide under basic conditions to form the benzodioxin ring.
Introduction of the Benzyloxy Methyl Group: The benzyloxy methyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(Benzyloxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The benzyloxy methyl group and the amine group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles and electrophiles, such as alkyl halides and amines, are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-[(Benzyloxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in the areas of neuropharmacology and oncology. Researchers study its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings. Its chemical properties enable the creation of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (2S)-2-[(Benzyloxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. For example, the compound may inhibit or activate certain enzymes, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[(Benzyloxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine: shares similarities with other benzodioxin derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can continue to explore its potential and contribute to advancements in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
(2S)-2-(phenylmethoxymethyl)-2,3-dihydro-1,4-benzodioxin-6-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c17-13-6-7-15-16(8-13)19-11-14(20-15)10-18-9-12-4-2-1-3-5-12/h1-8,14H,9-11,17H2/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJFKSJXVPQJGW-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(O1)C=C(C=C2)N)COCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](OC2=C(O1)C=C(C=C2)N)COCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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